molecular formula C12H14N4O B2910914 N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide CAS No. 1789536-63-5

N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide

Cat. No.: B2910914
CAS No.: 1789536-63-5
M. Wt: 230.271
InChI Key: FQYGBGIDNQFULY-UHFFFAOYSA-N
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Description

N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopentane carboxamide group at the 3-position. While direct experimental data for this specific compound is sparse in publicly available literature, its structural analogs—such as those with cyclopropane rings or additional substituents—provide insights into its physicochemical and biological behavior .

Properties

IUPAC Name

N-(2H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12(8-4-1-2-5-8)14-11-9-6-3-7-13-10(9)15-16-11/h3,6-8H,1-2,4-5H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYGBGIDNQFULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C3C=CC=NC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine to form the pyrazolopyridine core . Subsequent steps involve the functionalization of the core to introduce the cyclopentanecarboxamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Example Reaction Scheme

5 Amino pyrazole+Cyclopentanecarboxylic acidAcidic conditionsN 1H Pyrazolo 3 4 b pyridin 3 yl cyclopentanecarboxamide\text{5 Amino pyrazole}+\text{Cyclopentanecarboxylic acid}\xrightarrow{\text{Acidic conditions}}\text{N 1H Pyrazolo 3 4 b pyridin 3 yl cyclopentanecarboxamide}

3.1. Hydrolysis

Hydrolysis of the amide bond can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

3.2. Substitution Reactions

The nitrogen atom in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound:

  • Alkylation : Treatment with alkyl halides can introduce alkyl groups onto the nitrogen atom.

  • Acylation : Acylation reactions can modify the pyrazole ring or the amide group.

3.3. Oxidation Reactions

Oxidative transformations can be performed to convert specific functional groups within the compound:

  • Oxidation of Pyrazole Ring : The pyrazole ring can undergo oxidation to yield various derivatives that may enhance biological activity.

Biological Activity and Mechanism of Action

Research has shown that compounds containing the pyrazolo[3,4-b]pyridine motif exhibit a range of biological activities:

  • Kinase Inhibition : Some derivatives have been identified as potent inhibitors of specific kinases, which are crucial in various signaling pathways related to cancer and inflammation.

Table: Biological Activity Data

CompoundTarget KinaseIC50 (nM)Reference
1ZAK3.3
2SGK110
3Other Kinases>1000

Scientific Research Applications

N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cyclopropanecarboxamide Derivative

A closely related compound, Cyclopropanecarboxamide,N-[6-phenyl-5-(phenylthio)-1H-pyrazolo[3,4-b]pyridin-3-yl]- (), substitutes the cyclopentane group with a cyclopropane ring and introduces phenylthio and phenyl groups at the 5- and 6-positions of the pyridine ring. Key differences include:

  • Polar Surface Area (PSA) : The cyclopropane derivative has a PSA of 70.67 Ų , whereas the cyclopentane analog may exhibit slightly lower PSA due to reduced hydrogen-bonding capacity of the larger, less-polar carbocycle.
  • Density and Solubility : The cyclopropane derivative’s predicted density (1.41 g/cm³) suggests higher compactness than cyclopentane analogs, which may reduce aqueous solubility.

Fluorobenzyl-Substituted Pyrazolo[3,4-b]pyridine

The patent-pending compound methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate () highlights the impact of fluorinated aromatic substituents. Unlike N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide, this molecule includes:

  • Electron-Withdrawing Groups : The 2-fluorobenzyl group enhances metabolic stability and influences lipophilicity.

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Property This compound (Predicted) Cyclopropanecarboxamide Analogue Fluorobenzyl-Substituted Compound
PSA (Ų) ~65–68 70.67 >85 (estimated)
Density (g/cm³) ~1.35–1.38 1.41 Not reported
Boiling Point (°C) ~650–670 689.3 Not reported
pKa ~8.0–8.5 8.36 Not reported

Research Findings and Implications

  • Ring Size and Bioactivity : Cyclopropane-containing analogs (e.g., ) often exhibit enhanced rigidity, which can improve binding to flat enzymatic pockets. However, cyclopentane’s flexibility may favor interactions with deeper hydrophobic regions .
  • Synthetic Accessibility : The patent in outlines optimized synthetic routes for pyrazolo[3,4-b]pyridine derivatives, which could be adapted for large-scale production of the cyclopentane carboxamide compound.

Biological Activity

N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

Overview of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of compounds known for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The structural diversity of these compounds allows for the modulation of their biological effects through various substitutions on the pyrazole and pyridine rings.

  • Inhibition of Kinases :
    • Compounds in this class have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. For instance, a related pyrazolo[3,4-b]pyridine demonstrated selective inhibition of CDK1 and CDK2 with IC50 values of 6 nM and 9 nM respectively, highlighting the potential of these compounds in cancer therapy .
  • Antiproliferative Effects :
    • Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting angiogenesis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications:

  • Substituents on the Pyrazole Ring : The presence of different alkyl or aryl groups at specific positions on the pyrazole ring has been shown to enhance potency against cancer cells. For example, variations at positions 5 and 7 have been associated with improved activity .
  • Cyclopentanecarboxamide Moiety : The cyclopentanecarboxamide group contributes to the compound's ability to interact with target proteins effectively. This moiety enhances solubility and bioavailability, which are crucial for therapeutic efficacy .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Study 1Demonstrated potent inhibition of tumor growth in an orthotopic breast cancer mouse model without systemic toxicity .
Study 2Evaluated the compound's effects on cardiac hypertrophy in spontaneous hypertensive rats, showing promising therapeutic effects .
Study 3Investigated the compound's selectivity against various kinases and found it to be significantly less potent against non-target kinases compared to its primary targets .

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